4-Hydroxy-2-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, featuring a hydroxyl group at the fourth position and a methylthio group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxybenzoic acid followed by thiolation. The reaction typically involves the use of methyl iodide and sodium hydrosulfide under basic conditions to introduce the methylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 2-(methylthio)benzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 4-Hydroxy-2-(methylsulfinyl)benzoic acid, 4-Hydroxy-2-(methylsulfonyl)benzoic acid.
Reduction: 2-(Methylthio)benzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(methylthio)benzoic acid involves its interaction with various molecular targets. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may inhibit specific enzymes or pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methylthio group, making it less hydrophobic and with different reactivity.
2-(Methylthio)benzoic acid: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
4-Hydroxy-3-(methylthio)benzoic acid: Similar structure but with the methylthio group at a different position, leading to different chemical properties.
Uniqueness
4-Hydroxy-2-(methylthio)benzoic acid is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H8O3S |
---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
4-hydroxy-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) |
InChI-Schlüssel |
FZCHQWMVBRIWME-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.